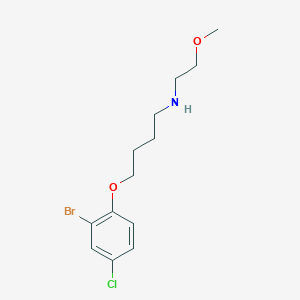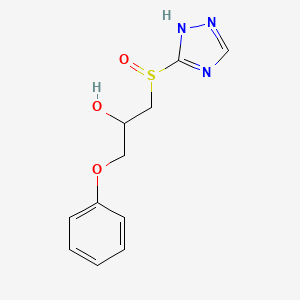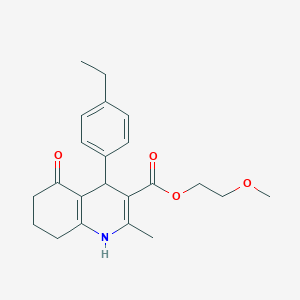![molecular formula C19H23Cl2NO2 B5169084 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide](/img/structure/B5169084.png)
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide, also known as JNJ-7925476, is a synthetic compound that has been extensively studied for its potential therapeutic applications.
Wirkmechanismus
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide works by inhibiting the activity of phosphodiesterase 4 (PDE4), an enzyme that plays a key role in the regulation of inflammation. By inhibiting PDE4, this compound reduces the production of pro-inflammatory cytokines and chemokines, which are responsible for the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the recruitment of immune cells to sites of inflammation. This compound has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide is its specificity for PDE4, which reduces the risk of off-target effects. However, this compound has also been shown to have a relatively short half-life, which may limit its effectiveness as a therapeutic agent. Additionally, further studies are needed to determine the optimal dosing and administration regimen for this compound.
Zukünftige Richtungen
For 10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide include further studies to determine its effectiveness as a therapeutic agent for various inflammatory and neurodegenerative diseases. Additionally, the development of more potent and selective PDE4 inhibitors may improve the effectiveness of this compound as a therapeutic agent. Further studies are also needed to determine the optimal dosing and administration regimen for this compound to maximize its therapeutic potential.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its potential therapeutic applications. It works by inhibiting the activity of phosphodiesterase 4, reducing the production of pro-inflammatory cytokines and chemokines, and improving cognitive function in animal models of neurodegenerative diseases. While this compound has shown promise as a therapeutic agent, further studies are needed to determine its optimal dosing and administration regimen, as well as its effectiveness in treating various inflammatory and neurodegenerative diseases.
Synthesemethoden
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide can be synthesized through a multi-step process starting with the reaction of 4-ethoxyaniline with 1,3-cyclohexadiene in the presence of a palladium catalyst to produce 4-ethoxyphenylcyclohexene. This compound is then reacted with 1,3-dichloro-5,5-dimethylhydantoin in the presence of a base to produce this compound.
Wissenschaftliche Forschungsanwendungen
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.0~4,6~]decane-5-carboxamide has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory bowel disease, rheumatoid arthritis, and psoriasis. This compound has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
10,10-dichloro-N-(4-ethoxyphenyl)tricyclo[7.1.0.04,6]decane-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO2/c1-2-24-12-5-3-11(4-6-12)22-18(23)17-13-7-9-15-16(19(15,20)21)10-8-14(13)17/h3-6,13-17H,2,7-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSTUIVZSQLCSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2C3C2CCC4C(C4(Cl)Cl)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(dibenzylamino)methyl]-3-biphenylol](/img/structure/B5169006.png)
![3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)
![(3-cyclohexen-1-ylmethyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5169014.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-butenamide](/img/structure/B5169019.png)
![6-(4-tert-butylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5169033.png)
![ethyl 2-chloro-5-{5-[2-cyano-2-(4-cyanophenyl)vinyl]-2-furyl}benzoate](/img/structure/B5169041.png)
![N-(4-bromophenyl)-2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5169048.png)
![N~1~-(2-ethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5169056.png)


![4-{4-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5169083.png)

![N-cyclopropyl-1'-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5169099.png)
![3-[(3,4-dimethylphenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5169113.png)
